Prostaglandin I3 (sodium salt)

Platelet Aggregation Thrombosis Cardiovascular Pharmacology

Prostaglandin I3 (PGI3, sodium salt) is a naturally occurring, albeit short-lived, prostacyclin derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) and PGI synthase enzymatic pathways. In contrast to the well-characterized arachidonic acid (omega-6)-derived prostacyclin PGI2, PGI3 represents a distinct molecular entity within the eicosanoid family, specifically the series-3 prostanoids.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B10767843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin I3 (sodium salt)
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O
InChIInChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)
InChIKeyNCYSTSFUYSFMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin I3 (Sodium Salt): A Comprehensive Guide for Research Procurement and Scientific Selection


Prostaglandin I3 (PGI3, sodium salt) is a naturally occurring, albeit short-lived, prostacyclin derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) and PGI synthase enzymatic pathways [1]. In contrast to the well-characterized arachidonic acid (omega-6)-derived prostacyclin PGI2, PGI3 represents a distinct molecular entity within the eicosanoid family, specifically the series-3 prostanoids [2]. As a bioactive lipid, it functions primarily as a potent vasodilator and an inhibitor of platelet aggregation, binding to prostacyclin (IP) receptors on endothelial cells and platelets to elevate intracellular cyclic AMP (cAMP) levels [3]. Its intrinsic chemical instability, characterized by a very short in vivo half-life and rapid non-enzymatic hydrolysis to the inactive metabolite δ17-6-keto PGF1α, presents significant challenges for direct therapeutic application but establishes a critical niche for its use as an authentic analytical standard and a unique pharmacological probe in research settings .

Beyond PGI2: Why Prostaglandin I3 (Sodium Salt) Cannot Be Substituted by Other Prostacyclins


Despite sharing a primary receptor target (the IP receptor) and exhibiting equivalent functional potency to PGI2 in several key assays, generic substitution between Prostaglandin I3 (PGI3) and other prostacyclins is scientifically untenable [1]. The critical point of divergence lies in its distinct metabolic origin (omega-3 EPA) and subsequent downstream effects that are not captured by simple receptor binding or acute functional assays [2]. While PGI3 demonstrates comparable in vitro potency to PGI2 in inhibiting human platelet aggregation, cross-species data reveals significant pharmacologic divergence: in rabbit platelets, PGI3 is approximately two-fold less potent than PGI2 (IC50 10.2 nM vs. ~5 nM), underscoring that its receptor interaction profile is not universally interchangeable [1]. Furthermore, the enzymatic machinery that generates PGI3 concurrently produces thromboxane A3 (TXA3) from the same substrate, a key differentiation from the PGI2/TXA2 axis; TXA3 is a significantly weaker platelet agonist than TXA2, a phenomenon that fundamentally alters the local prostanoid milieu in ways that a PGI2 analog cannot replicate [2][3]. Therefore, for studies of omega-3 fatty acid biology, endogenous eicosanoid metabolism, or experimental models requiring authentic PGI3 as a standard, substitution with PGI2 or its stable analogs (e.g., iloprost, treprostinil) would introduce confounding variables and invalidate the scientific premise [3].

Prostaglandin I3 (Sodium Salt): A Quantitative Guide to Differential Scientific Performance


Human Platelet Anti-Aggregatory Potency: PGI3 Matches PGI2

In a direct head-to-head study using washed human platelets, Prostaglandin I3 (PGI3) demonstrated anti-aggregatory potency that was statistically equivalent to that of prostacyclin (PGI2) [1]. This finding validates PGI3 as a bona fide endogenous platelet inhibitor and confirms that its sodium salt form does not impair its interaction with the human IP receptor in this critical functional assay [1].

Platelet Aggregation Thrombosis Cardiovascular Pharmacology

Cross-Species Pharmacology: A 2-Fold Species-Dependent Divergence from PGI2

The same comparative study revealed a critical species-dependent difference: on rabbit platelets, PGI3 (sodium salt) was approximately two-fold less potent than PGI2 [1]. The IC50 for PGI3 was measured at 10.2 ± 1.6 nM, whereas PGI2 exhibited a lower IC50 (estimated ~5 nM), establishing a clear quantitative divergence in this animal model [1]. This contrasts sharply with the equivalent potencies observed on human platelets [1].

Species Specificity Receptor Pharmacology Preclinical Models

Metabolic Origin and Pathway Divergence: The Omega-3 EPA Distinction

A fundamental and quantifiable difference between Prostaglandin I3 (sodium salt) and its closest analog, PGI2, is its metabolic origin. PGI3 is synthesized exclusively from the omega-3 fatty acid eicosapentaenoic acid (EPA), whereas PGI2 derives from the omega-6 fatty acid arachidonic acid (AA) [1][2]. This is not merely a structural nuance; it places PGI3 within a distinct biosynthetic cascade that includes the parallel production of thromboxane A3 (TXA3) and PGE3, all of which have markedly different biological activities compared to their AA-derived counterparts [1]. Critically, TXA3 is a far weaker platelet agonist and vasoconstrictor than TXA2, a difference that cannot be replicated by any PGI2 analog [1].

Lipid Metabolism Nutritional Biochemistry Eicosanoid Signaling

Sodium Salt Formulation: Defined Stability and Solubility for Experimental Use

Prostaglandin I3 (sodium salt) is supplied as a lyophilized powder with a defined purity of ≥95%, offering a standardized and stable format for research procurement . This formulation is designed to be reconstituted in PBS (pH >10.2) to achieve a concentration of 10 mg/ml, providing a reproducible and practical starting point for in vitro and ex vivo experiments . While the free acid form of PGI3 is notoriously labile and unstable in aqueous solutions, the sodium salt form provides a defined, weighable solid that enhances handling consistency and long-term storage at -20°C .

Formulation Science Analytical Chemistry Reagent Handling

Optimal Research and Industrial Applications for Prostaglandin I3 (Sodium Salt)


Analytical Standard for LC-MS/MS Quantification of Omega-3-Derived Eicosanoids

Given its unique structural identity as an EPA-derived prostacyclin, Prostaglandin I3 (sodium salt) is the definitive analytical standard for developing and validating LC-MS/MS methods aimed at quantifying PGI3 and its stable hydrolysis product, δ17-6-keto PGF1α, in biological matrices [1]. This is essential for studies investigating the impact of dietary omega-3 fatty acids or pharmaceuticals on the endogenous eicosanoid profile, where a PGI2 standard would be scientifically incorrect and lead to misidentification [1].

Pharmacological Probe for Species-Specific IP Receptor Signaling

The quantitative data demonstrating a 2-fold difference in anti-aggregatory potency between PGI3 and PGI2 on rabbit platelets, but not on human platelets, positions PGI3 (sodium salt) as a critical pharmacological tool for probing species-specific variations in IP receptor structure and function [1]. It is essential for researchers using rabbit models to accurately assess platelet function and for those studying the evolution of prostanoid receptor pharmacology across species [1].

Functional Studies of the Prostacyclin/Thromboxane Balance in Vascular Biology

PGI3 (sodium salt) is indispensable for ex vivo vascular studies examining the unique interplay between the series-3 prostanoids. Its application allows researchers to distinguish its effects from those of PGI2 and to investigate the functional consequences of the PGI3/TXA3 axis, where TXA3 acts as a weak or inactive agonist [1]. This cannot be studied using PGI2 or its stable analogs, which artificially skew the system toward the PGI2/TXA2 axis [1].

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